Tert-butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
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Overview
Description
Tert-butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate is a chemical compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring system. This compound is characterized by its tert-butyl group attached to the carboxylate moiety and an amino group on the benzothiazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole as the core structure.
Reaction Steps: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride or tert-butanol in the presence of a base.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions, with a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0°C to room temperature.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, involving reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), strong bases (e.g., sodium hydride)
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Alkylated derivatives
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and pharmaceuticals.
Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays and as a precursor for bioactive molecules.
Medicine: Research has explored its application in drug development, particularly in the synthesis of compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the chemical industry for the production of various derivatives and intermediates used in the manufacture of fine chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole
Ethyl 2-({[(6-tert-butyl-3-(methylsulfonyl)-5-oxo-1,2,4-triazin-4(5H)-yl]amino}carbonyl)amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-3(2H)-carboxylate
Uniqueness: Tert-butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate is unique in its structural features, particularly the presence of the tert-butyl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)16-10(15)7-4-5-9-8(6-7)14-11(13)17-9/h7H,4-6H2,1-3H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXFKTFQTHONEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC2=C(C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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